molecular formula C23H30N4O8S2 B13404300 3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13404300
M. Wt: 554.6 g/mol
InChI Key: GGMCVVXZLMLIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by multiple functional groups and a bicyclic core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step may involve cyclization reactions using appropriate precursors under specific conditions such as high temperature and pressure.

    Introduction of Functional Groups: Functional groups such as carboxylic acids, hydroxyl groups, and sulfanyl groups are introduced through various reactions like esterification, reduction, and substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form secondary alcohols.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of ketones may yield secondary alcohols.

Scientific Research Applications

The compound has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic core structure but differs in functional groups.

    Cephalosporin: Another antibiotic with a similar core but different substituents.

    Carbapenem: A class of antibiotics with a similar bicyclic structure but distinct functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the bicyclic core, which may confer unique properties and applications compared to similar compounds.

Properties

Molecular Formula

C23H30N4O8S2

Molecular Weight

554.6 g/mol

IUPAC Name

3-[2-[2-[[2-carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H30N4O8S2/c1-10(28)16-12-7-14(18(22(32)33)26(12)20(16)30)36-5-3-24-9-25-4-6-37-15-8-13-17(11(2)29)21(31)27(13)19(15)23(34)35/h9-13,16-17,28-29H,3-8H2,1-2H3,(H,24,25)(H,32,33)(H,34,35)

InChI Key

GGMCVVXZLMLIJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC=NCCSC3=C(N4C(C3)C(C4=O)C(C)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.